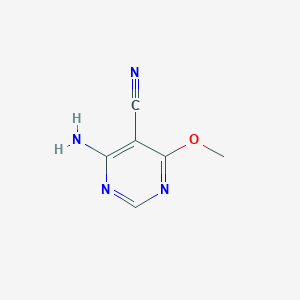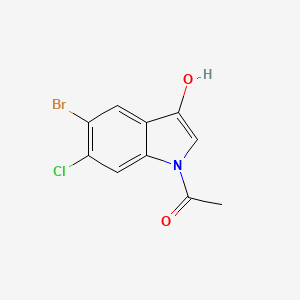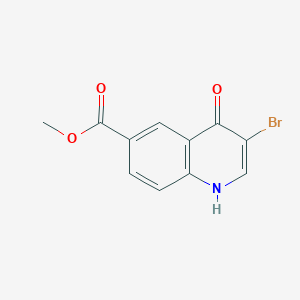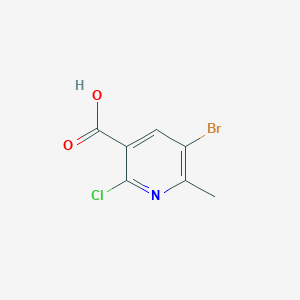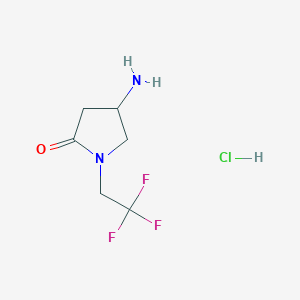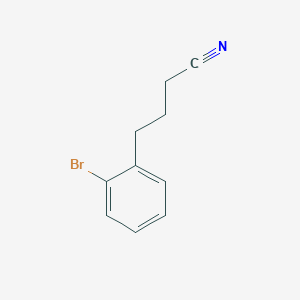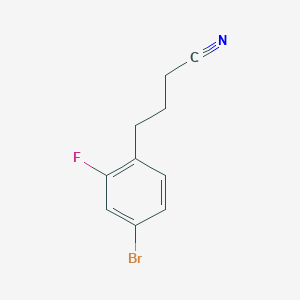
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C10H15F3N2O3 and a molecular weight of 268.23 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results, beyond its molecular weight and formula .Aplicaciones Científicas De Investigación
Carbamate in Drug Design and Medicinal Chemistry
Carbamate groups, such as in 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, are integral in many approved drugs and prodrugs. They are increasingly used in medicinal chemistry, with derivatives designed to interact with drug targets through their carbamate moiety. This perspective highlights the properties and stabilities of carbamates and the chemical methodologies for their synthesis, underscoring their recent applications in drug design and medicinal chemistry (Ghosh & Brindisi, 2015).
Carbamates in Cholinesterase Inhibition
Carbamates are known to inhibit cholinesterases. For example, phenothiazine carbamates inhibit acetylcholinesterase but show reversible inhibition of butyrylcholinesterase. This unique mechanism, involving pi-pi interactions, offers insights for developing specific inhibitors, potentially for treating dementias (Darvesh et al., 2008).
Carbamate Derivatives for Alzheimer's Disease Treatment
Studies on carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines reveal their potential as dual inhibitors of acetylcholine esterase and monoamine oxidase. Such compounds, with carbamoyl and propargylamine pharmacophores, may have therapeutic potential in Alzheimer's disease treatment (Sterling et al., 2002).
Organophosphorus and Carbamate Insecticides
The mechanism of action of organophosphorus and carbamate insecticides involves the inhibition of acetylcholinesterase, crucial for their toxicological effects on insects and mammals. This review delves into the structural requirements necessary for this anticholinesterase activity, highlighting the relevance of carbamates in the field of insecticides and potential mammalian toxicity (Fukuto, 1990).
Carbamate in Material Sciences
Carbamates also find applications in material sciences. For instance, heteroleptic cationic Ir(III) complexes with carbazole and carbamate groups show unique photophysical properties. These complexes, with fluorescence-phosphorescence dual-emission, have applications in data security protection and designing smart luminescent materials (Song et al., 2016).
Electrochemical Applications
In electrochemical studies, carbamates have been utilized in the development of sensors. For example, a modified carbon ionic liquid electrode, enhanced with graphene/multiwall carbon nanotube composites, was used for the electrochemical detection of carbamazepine, showcasing the versatility of carbamates in analytical chemistry (Daneshvar et al., 2016).
Safety and Hazards
While specific safety and hazard information for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is not found, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O3/c1-7(16)15-4-2-8(3-5-15)14-9(17)18-6-10(11,12)13/h8H,2-6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENGAVELWHZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


